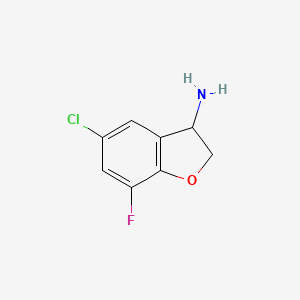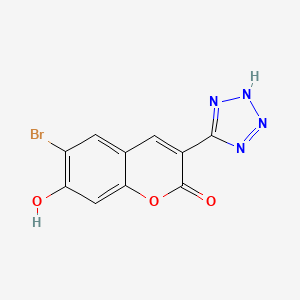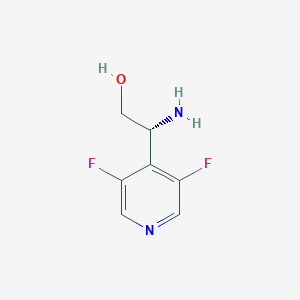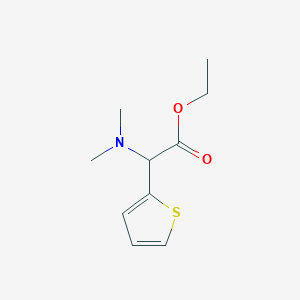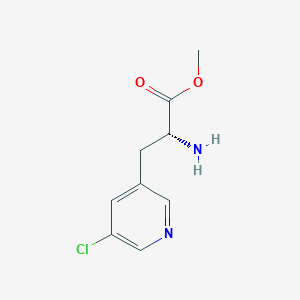
Methyl(R)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and an amino acid ester moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-methylpropanoic acid.
Coupling Reaction: The amino acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Substitution Reaction: The 5-chloropyridine undergoes a nucleophilic substitution reaction with the methyl ester of the amino acid in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl®-2-amino-3-(5-bromopyridin-3-YL)propanoate2hcl: Similar structure with a bromine atom instead of chlorine.
Methyl®-2-amino-3-(5-fluoropyridin-3-YL)propanoate2hcl: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets compared to its bromine and fluorine analogs.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3/t8-/m1/s1 |
Clave InChI |
DJVYYVGSQRJOHY-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC(=CN=C1)Cl)N |
SMILES canónico |
COC(=O)C(CC1=CC(=CN=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




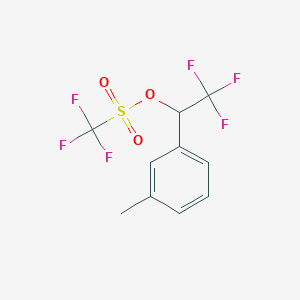
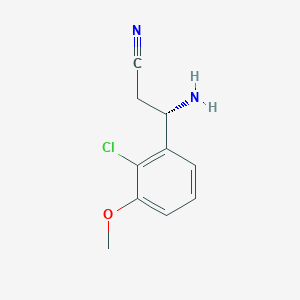
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)


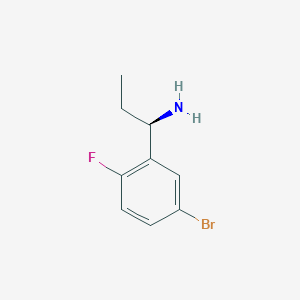
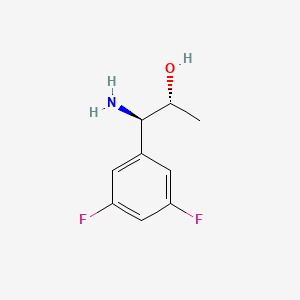
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
